molecular formula C18H14O6S2 B11975043 Benzene-1,3-disulfonic acid diphenyl ester CAS No. 2581-45-5

Benzene-1,3-disulfonic acid diphenyl ester

Cat. No.: B11975043
CAS No.: 2581-45-5
M. Wt: 390.4 g/mol
InChI Key: NRFDGBFJANBYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,3-disulfonic acid diphenyl ester can be synthesized through the sulfonation of benzene or benzenesulfonic acid with excess oleum at temperatures ranging from 80 to 250°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation processes using oleum or sulfur trioxide as sulfonating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The esterification step is carried out using phenol in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-disulfonic acid diphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonate salts.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene-1,3-disulfonic acid diphenyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzene-1,3-disulfonic acid diphenyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-disulfonic acid disodium salt: Similar structure but with sodium ions instead of phenyl ester groups.

    Benzene-1,4-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.

    Benzene-1,2-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.

Uniqueness

Benzene-1,3-disulfonic acid diphenyl ester is unique due to the specific positioning of its sulfonic acid groups and phenyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

2581-45-5

Molecular Formula

C18H14O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

diphenyl benzene-1,3-disulfonate

InChI

InChI=1S/C18H14O6S2/c19-25(20,23-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(21,22)24-16-10-5-2-6-11-16/h1-14H

InChI Key

NRFDGBFJANBYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.